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Compound of Interest

Compound Name:
3-(4-Methoxyphenyl)-4'-

methylpropiophenone

CAS No.: 41865-44-5

Cat. No.: B1355259

Get Quote

Introduction & Chemical Significance
4'-Methylpropiophenone (CAS 5337-93-9), also known as p-methylpropiophenone, is a critical

aromatic ketone intermediate. It serves as a primary precursor in the synthesis of substituted

cathinones (e.g., mephedrone) and various pharmaceutical agents. Its structural integrity is

defined by the para-substitution of a methyl group on the propiophenone core, a feature that

significantly influences its electronic and spectral behavior.

Accurate spectral characterization is essential for:

Forensic Profiling: Distinguishing 4-MPP from its positional isomers (2'- and 3'-

methylpropiophenone) and controlled derivatives.

Synthetic Quality Control: Monitoring the alpha-bromination step in drug substance

manufacturing.
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Property Value

Molecular Formula C₁₀H₁₂O

Molecular Weight 148.20 g/mol

Boiling Point ~238–239 °C

Appearance
Colorless to pale yellow liquid (solidifies at low

temps)

Solubility
Soluble in organic solvents (DCM, MeOH,

EtOAc); insoluble in water

Ultraviolet-Visible Spectroscopy (UV-Vis)
The UV-Vis spectrum of 4-MPP is dominated by the

and

transitions characteristic of aromatic ketones.

Primary Absorption (

):250–260 nm (Ethanol).

Mechanism: The conjugation between the carbonyl group and the aromatic ring lowers the

energy of the

transition, causing a bathochromic shift relative to benzene. The para-methyl group acts as a
weak electron-donating group (EDG), causing a slight additional red shift compared to
unsubstituted propiophenone.

Solvent Effect: Polar protic solvents (e.g., methanol) may cause a hypsochromic shift (blue

shift) of the weak

band (typically >300 nm) due to hydrogen bonding with the carbonyl oxygen lone pair.

Infrared Spectroscopy (IR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is the primary tool for rapid functional group verification and isomer

differentiation.

Key Absorption Bands (4-MPP)
Frequency (cm⁻¹) Assignment Structural Origin

3048 (C-H) stretch Aromatic ring protons

2980–2930 (C-H) stretch
Aliphatic ethyl and methyl

groups

1680–1690 (C=O) stretch
Conjugated ketone (lower than

1715 cm⁻¹ due to resonance)

1605, 1570 (C=C) stretch
Aromatic ring skeletal

vibrations

1220–1260 (C-C(=O)-C) Ketone bending/stretching

842, 964 (C-H) out-of-plane
Diagnostic:Para-disubstituted

benzene ring

Isomeric Differentiation (Forensic Criticality)
Differentiation between positional isomers relies heavily on the "fingerprint region" (600–900

cm⁻¹) specifically the out-of-plane (oop) bending vibrations.

4'-Methyl (Para): Single strong band at ~810–850 cm⁻¹.

2'-Methyl (Ortho): Single strong band at ~735–770 cm⁻¹.[1]

3'-Methyl (Meta): Two bands at ~690 cm⁻¹ and ~780 cm⁻¹.

Mass Spectrometry (EI-MS)
In Electron Ionization (70 eV), 4-MPP exhibits a distinct fragmentation pattern driven by alpha-

cleavage and the McLafferty rearrangement.
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Fragmentation Pathway Analysis
Molecular Ion (

):m/z 148 (Distinct, usually 10-20% abundance).

Base Peak (Alpha-Cleavage):m/z 119.

Mechanism:[2][3] Cleavage of the bond between the carbonyl carbon and the alpha-

carbon (ethyl group loss).

Fragment: 4-methylbenzoyl cation (

).

McLafferty Rearrangement:m/z 120.

Mechanism:[2][3] Migration of a

-hydrogen (from the terminal methyl of the propionyl chain) to the carbonyl oxygen,
followed by cleavage of the

bond.

Neutral Loss: Ethylene (

, 28 Da).

Fragment: Enol radical cation of 4-methylacetophenone.

Secondary Fragmentation:m/z 91.

Mechanism:[2][3] Loss of CO (28 Da) from the m/z 119 ion.

Fragment: Tropylium ion (

) or Tolyl cation.
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Figure 1: EI-MS Fragmentation pathway for 4'-methylpropiophenone.

Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive structural proof, particularly for distinguishing the parent

ketone from its

-halogenated derivatives (e.g., 2-bromo-4'-methylpropiophenone).

1H NMR (Proton) Assignments (CDCl₃, 400 MHz)

Proton Group
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Ar-H (Ortho to

C=O)
7.85–7.88 Doublet (d) 2H ~8.0 (AA'BB')

Ar-H (Meta to

C=O)
7.23–7.26 Doublet (d) 2H ~8.0 (AA'BB')

-Methylene (-

CH₂-)
2.97 Quartet (q) 2H 7.2

Ar-Methyl (-CH₃) 2.40 Singlet (s) 3H -

-Methyl

(Terminal)
1.21 Triplet (t) 3H 7.2

13C NMR (Carbon) Assignments
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Carbonyl (C=O): 200.5 ppm.

Aromatic Quaternary: 143.5 ppm (C-Me), 134.4 ppm (C-C=O).

Aromatic CH: 129.2 ppm, 128.1 ppm.

Aliphatic: 31.6 ppm (

-CH₂), 21.6 ppm (Ar-CH₃), 8.3 ppm (

-CH₃).

Comparative Analysis: 2-Bromo-4'-
Methylpropiophenone
The bromination of the alpha-carbon is a key step in cathinone synthesis. This transformation

dramatically alters the aliphatic region of the NMR spectrum.

Feature Parent (4-MPP)
Derivative (2-Bromo-4-
MPP)

Alpha Proton 2.97 ppm (Quartet, 2H)
5.25–5.35 ppm (Quartet, 1H,

Methine)

Beta Methyl 1.21 ppm (Triplet) 1.85–1.90 ppm (Doublet)

Effect Standard alkyl chain
Deshielding by Br + C=O;

Multiplicity change

Analytical Workflow & Protocol
To ensure rigorous identification, the following workflow integrates the spectral modalities

described above.

Experimental Protocol: Sample Preparation
GC-MS: Dissolve ~1 mg of sample in 1 mL methanol. Inject 1 µL in split mode (20:1).

Column: DB-5ms or equivalent. Ramp: 80°C to 280°C at 15°C/min.
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NMR: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Filter through a glass wool plug if

particulates are visible.

IR (ATR): Place neat crystal/liquid on the diamond ATR crystal. Apply pressure clamp.

Acquire 16 scans at 4 cm⁻¹ resolution.
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Figure 2: Analytical decision tree for the identification of 4-MPP and derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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